Fibrostatin D

Description

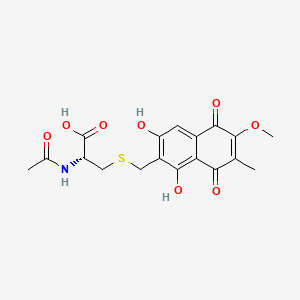

This compound has been reported in Streptomyces catenulae with data available.

Properties

CAS No. |

91776-46-4 |

|---|---|

Molecular Formula |

C18H19NO8S |

Molecular Weight |

409.4 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-[(1,3-dihydroxy-6-methoxy-7-methyl-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid |

InChI |

InChI=1S/C18H19NO8S/c1-7-14(22)13-9(16(24)17(7)27-3)4-12(21)10(15(13)23)5-28-6-11(18(25)26)19-8(2)20/h4,11,21,23H,5-6H2,1-3H3,(H,19,20)(H,25,26)/t11-/m0/s1 |

InChI Key |

UJIIOEFFGQEVBT-NSHDSACASA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSC[C@@H](C(=O)O)NC(=O)C)O)OC |

Canonical SMILES |

CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSCC(C(=O)O)NC(=O)C)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenofibrate

For the purposes of this technical guide, we will assume the user's query for "Fibrostatin D" was a mistyping of "Fenofibrate," a widely studied lipid-lowering agent. This document will provide a comprehensive overview of the molecular mechanisms of Fenofibrate, tailored for researchers, scientists, and drug development professionals.

Introduction

Fenofibrate is a fibric acid derivative used in the treatment of hypercholesterolemia and hypertriglyceridemia.[1] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[2] The primary mechanism of action of fenofibrate is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[2][3][4][5]

Core Mechanism: PPARα Activation

Fenofibric acid, the active form of fenofibrate, acts as a potent agonist of PPARα. PPARs are transcription factors that, upon activation, heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of PPARα by fenofibrate leads to a cascade of downstream effects, primarily impacting lipid metabolism:

-

Increased Lipolysis and Fatty Acid Oxidation: PPARα activation upregulates the expression of lipoprotein lipase (LPL), an enzyme responsible for hydrolyzing triglycerides in circulating chylomicrons and very-low-density lipoproteins (VLDL).[3][4] It also reduces the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[2][4] This dual action enhances the clearance of triglyceride-rich lipoproteins from the plasma. Furthermore, PPARα activation stimulates the cellular uptake of fatty acids and their subsequent catabolism through β-oxidation pathways.[4]

-

Reduced VLDL Production: By decreasing the synthesis of fatty acids and triglycerides in the liver, fenofibrate leads to a reduction in the production and secretion of VLDL.[4]

-

Increased HDL Cholesterol: Fenofibrate increases the synthesis of the major high-density lipoprotein (HDL) apolipoproteins, ApoA-I and ApoA-II, leading to elevated levels of HDL cholesterol.[2][4]

-

Modification of LDL Particles: Fenofibrate promotes a shift from small, dense, atherogenic low-density lipoprotein (LDL) particles to larger, more buoyant particles that are more readily cleared from circulation.[2]

Signaling Pathways Modulated by Fenofibrate

Beyond its primary effects on lipid metabolism via PPARα, fenofibrate has been shown to influence other key signaling pathways, contributing to its pleiotropic effects.

Fenofibrate has demonstrated anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can lead to the phosphorylation and degradation of IκBα, releasing the p50/p65 NF-κB subunits to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines.[6] Fenofibrate, in a PPARα-dependent manner, can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the expression of inflammatory mediators.[6]

Research suggests that fenofibrate may also interact with other signaling cascades. For instance, in some cancer cell lines, fenofibrate has been observed to induce apoptosis through the activation of the NF-κB pathway in a PPARα-independent manner.[7] Additionally, some studies have indicated that fenofibrate can attenuate signaling pathways mediated by insulin-like growth factor I (IGF-I), such as the Akt and Erk1/2 pathways, which are involved in cell growth and survival.[7][8]

Quantitative Data

The following table summarizes key quantitative parameters associated with fenofibrate's pharmacokinetics.

| Parameter | Value | Reference |

| Absorption | Well absorbed from the GI tract | [2] |

| Protein Binding | 99% | [2] |

| Metabolism | Rapidly hydrolyzed to fenofibric acid | [2] |

| Elimination | Primarily excreted in urine after glucuronidation | [2] |

| Peak Plasma Levels | 6-8 hours | [2] |

| Steady State | Achieved within 5 days | [2] |

Experimental Protocols

The elucidation of fenofibrate's mechanism of action has involved a variety of experimental techniques. Below are outlines of common protocols.

-

Objective: To determine the effect of fenofibrate on the expression and phosphorylation status of key signaling proteins (e.g., p65, IκBα, Akt, Erk1/2).

-

Methodology:

-

Treat cells with fenofibrate at various concentrations and time points.

-

Lyse cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific to the target proteins (total and phosphorylated forms).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence and quantify band intensities.

-

-

Objective: To measure the effect of fenofibrate on the transcriptional activity of PPARα and NF-κB.

-

Methodology:

-

Transfect cells with a luciferase reporter construct containing PPREs or NF-κB response elements.

-

Treat cells with fenofibrate.

-

Lyse cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).

-

Visualizations

Caption: Fenofibrate's activation of PPARα and downstream metabolic effects.

Caption: Fenofibrate's anti-inflammatory action via NF-κB pathway inhibition.

Caption: A typical experimental workflow for Western blotting.

References

- 1. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Fenofibrate - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fenofibrate induces apoptosis of triple-negative breast cancer cells via activation of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core of Fenofibrate: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin (synthesis), and molecular mechanism of fenofibrate, a widely prescribed fibric acid derivative for the management of dyslipidemia.

Discovery and Origin

Fenofibrate is a synthetic compound belonging to the fibrate class of drugs. It is not a naturally occurring substance. Its development arose from the clinical need to manage hyperlipidemia, a major risk factor for cardiovascular disease. Fenofibrate was developed to be a more potent and better-tolerated successor to earlier fibrates like clofibrate. It was granted FDA approval on December 31, 1993.[1][2]

The synthesis of fenofibrate can be achieved through various industrial processes. One common method involves a multi-step chemical synthesis:

-

Preparation of 4-chloro-4'-hydroxybenzophenone: This is typically achieved through a Friedel-Crafts reaction between 4-chlorobenzoyl chloride and anisole, followed by demethylation of the resulting compound.[3]

-

Synthesis of Fenofibric Acid: The 4-chloro-4'-hydroxybenzophenone is then reacted with an acetone-chloroform mixture in an alkaline medium, a process known as the Bargellini reaction, to produce 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (fenofibric acid).[3]

-

Esterification to Fenofibrate: Finally, fenofibrate is synthesized by the esterification of fenofibric acid with isopropyl alcohol in an acidic medium, for example, in the presence of sulfuric acid.[3]

An alternative and industrially scalable synthesis process involves reacting a metal salt of fenofibric acid with an isopropyl halide in a solvent system.[3][4] For instance, the potassium salt of fenofibric acid can be reacted with 2-bromopropane.[3]

Quantitative Data

The following table summarizes key quantitative data related to the pharmacokinetic and pharmacodynamic properties of fenofibrate.

| Parameter | Value | Species | Notes | Reference |

| Oral LD50 | >2 g/kg | Rat | [2] | |

| 1600 mg/kg | Mouse | [2] | ||

| Oral TDLO | 9 mg/kg | Rat | [2] | |

| Half-life (Fenofibric acid) | 23 hours | Human (healthy) | Active metabolite | [2] |

| up to 143 hours | Human (renal failure) | [2] | ||

| Oral Clearance | 1.1 L/h | Human (young adults) | [2] | |

| 1.2 L/h | Human (elderly) | [2] | ||

| Plasma Triglyceride Reduction | 30% to 60% | Human | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of fenofibrate are often proprietary to pharmaceutical manufacturers. However, the general principles can be outlined based on published patents and literature.

Protocol 1: Synthesis of Fenofibrate via Esterification of Fenofibric Acid

-

Reaction Setup: A mixture of fenofibric acid and a suitable solvent system is prepared in a reaction vessel.

-

Salt Formation: A stoichiometric quantity of a basic inorganic component, such as potassium carbonate, is added to form the corresponding salt of fenofibric acid.[3]

-

Esterification: A slight stoichiometric excess of an isopropyl halide (e.g., 2-bromopropane) is added to the reaction mixture.[3]

-

Reflux: The reaction mixture is brought to a gentle reflux and maintained for a period of 2 to 8 hours.[3]

-

Purification: Insoluble mineral salts are removed by filtration. The reaction solvent is then evaporated and replaced with a suitable crystallization solvent.

-

Isolation: The solution is cooled to induce crystallization of fenofibrate, which is then isolated by filtration and dried.

Signaling Pathways and Mechanism of Action

Fenofibrate's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[1][2] The active metabolite of fenofibrate, fenofibric acid, is the ligand for PPARα.

The activation of PPARα leads to a cascade of downstream effects:

-

Increased Lipolysis and Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in fatty acid uptake and oxidation, including lipoprotein lipase, which enhances the clearance of triglyceride-rich particles from the plasma.[5][6] It also stimulates mitochondrial and peroxisomal fatty acid oxidation.[6]

-

Reduced Triglyceride Synthesis: Fenofibrate inhibits de novo hepatic fatty acid synthesis and appears to decrease the hepatic production of very low-density lipoprotein (VLDL).[6]

-

Apolipoprotein Regulation: Activation of PPARα leads to an increase in the synthesis of apolipoproteins A-I and A-II, which are major components of high-density lipoprotein (HDL), and a decrease in the synthesis of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[1]

-

Cholesterol Metabolism: Fenofibrate also influences cholesterol metabolism by inhibiting cholesterol synthesis at a step prior to the formation of mevalonate, which indirectly reduces the activity of HMG-CoA reductase.[6] It may also inhibit acyl-coenzyme A-cholesterol transferase activity, thereby reducing the accumulation of cholesterol esters within cells.[6]

The following diagram illustrates the signaling pathway of fenofibrate.

Caption: Fenofibrate Signaling Pathway

The following diagram illustrates a generalized experimental workflow for the synthesis of fenofibrate.

Caption: Fenofibrate Synthesis Workflow

References

- 1. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]

- 4. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 5. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Structure and biochemical effects of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Fibrostatin D: A Technical Guide to its Role as a Prolyl Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrostatin D is a naturally occurring small molecule inhibitor of prolyl hydroxylase enzymes. It belongs to a class of compounds known as fibrostatins, which are isolated from the culture broth of Streptomyces catenulae subsp. griseospora. Prolyl hydroxylases are a family of enzymes that play a critical role in cellular oxygen sensing by regulating the stability of the alpha subunit of the hypoxia-inducible factor (HIF) transcription factor. By inhibiting these enzymes, this compound can mimic a hypoxic state, leading to the stabilization and activation of HIF-1α. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the associated signaling pathways.

Chemical Properties and Structure

Fibrostatins, including this compound, are characterized as 5-hydroxy-1,4-naphthoquinone derivatives that possess an N-acetyl-L-cystein-S-yl moiety. While the general structure of fibrostatins is known, the precise chemical structure of this compound is not widely available in the reviewed scientific literature.

Below is a generalized representation of a fibrostatin structure:

Unraveling the Synthesis of Fibrostatin D in Streptomyces: A Technical Guide

For Immediate Release

[City, State] – The intricate biosynthetic pathway of Fibrostatin D, a metabolite with significant therapeutic potential, has been a subject of intense research. This technical guide provides a comprehensive overview of the current understanding of its synthesis in Streptomyces, tailored for researchers, scientists, and drug development professionals. The document synthesizes available data, details experimental methodologies, and presents visual representations of the key molecular processes.

While direct and extensive research on the biosynthesis of a compound explicitly named "this compound" in Streptomyces is not prominently available in the public domain, this guide draws upon established principles of natural product biosynthesis in Streptomyces and analogous pathways to construct a scientifically grounded model. It is important to note that the biosynthesis of many secondary metabolites in these bacteria follows conserved enzymatic logic, often involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][2][3]

Core Biosynthetic Principles

The proposed biosynthesis of this compound is likely to originate from simple precursor molecules, assembled through a series of enzymatic reactions orchestrated by a dedicated biosynthetic gene cluster (BGC).[4][5] These clusters are contiguous sets of genes that encode all the necessary proteins for the production of a specific secondary metabolite. The identification and characterization of such BGCs are fundamental to understanding and manipulating the production of these valuable compounds.[6][7][8]

Proposed Biosynthetic Pathway

Based on the general principles of polyketide and non-ribosomal peptide synthesis in Streptomyces, the following pathway is hypothesized for a compound with a structure suggested by the "Fibrostatin" name, likely implying a fibrous or chain-like molecular architecture.

Diagram: Proposed Biosynthetic Assembly of this compound Precursor

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

- 6. Characterization and engineering of the biosynthesis gene cluster for antitumor macrolides PM100117 and PM100118 from a marine actinobacteria: generation of a novel improved derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.unh.edu [scholars.unh.edu]

- 8. Frontiers | Identification of the Biosynthetic Gene Cluster of Thermoactinoamides and Discovery of New Congeners by Integrated Genome Mining and MS-Based Molecular Networking [frontiersin.org]

Fibrostatin D: A Technical Guide to Investigating Collagen Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrostatin D is a member of the fibrostatin family of compounds, which are known inhibitors of prolyl 4-hydroxylase. This enzyme plays a critical role in the post-translational modification of procollagen, a necessary step for the formation of stable collagen triple helices. By inhibiting prolyl 4-hydroxylase, this compound offers a powerful tool for studying the intricacies of collagen synthesis and for the investigation of potential therapeutic interventions for fibrotic diseases, which are characterized by excessive collagen deposition. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and insights into its role in the context of relevant signaling pathways.

Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of prolyl 4-hydroxylase. This enzyme is responsible for the hydroxylation of proline residues within procollagen chains in the endoplasmic reticulum (ER). The resulting hydroxyproline residues are essential for the conformational stability of the procollagen triple helix at physiological temperatures.

In the presence of this compound, the inhibition of prolyl 4-hydroxylase leads to the production of under-hydroxylated procollagen molecules. These improperly folded precursors are retained within the ER, leading to ER stress and a subsequent reduction in the secretion of mature collagen into the extracellular matrix.[1] This targeted disruption of a key step in collagen biosynthesis makes this compound a specific and valuable tool for studying the consequences of impaired collagen production.

Quantitative Data

The inhibitory potency of this compound and its related compounds on prolyl 4-hydroxylase activity has been quantified. The following table summarizes the available data.

| Compound | ID50 (µM) against chick embryo prolyl hydroxylase |

| Fibrostatin A | 23 |

| Fibrostatin B | 39 |

| Fibrostatin C | 29 |

| This compound | 180 |

| Fibrostatin E | 10 |

| Fibrostatin F | 14 |

| Data from:[2] |

Experimental Protocols

To effectively utilize this compound as a research tool, a combination of assays is recommended to assess its impact on prolyl hydroxylase activity, collagen synthesis and secretion, and overall cell health.

Prolyl 4-Hydroxylase (P4H) Activity Assay

This assay directly measures the enzymatic activity of P4H in the presence and absence of this compound.

Principle: The assay is based on the oxidative decarboxylation of α-[1-¹⁴C]ketoglutarate, a co-substrate of P4H. The amount of ¹⁴CO₂ released is proportional to the enzyme's activity.

Materials:

-

Purified or partially purified prolyl 4-hydroxylase

-

(Pro-Pro-Gly)n as a peptide substrate

-

α-[1-¹⁴C]ketoglutarate

-

Ferrous sulfate (FeSO₄)

-

Ascorbic acid

-

Dithiothreitol (DTT)

-

Catalase

-

Tris-HCl buffer, pH 7.8

-

This compound

-

Scintillation vials and fluid

-

CO₂ trapping agent (e.g., hyamine hydroxide)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, peptide substrate, FeSO₄, ascorbic acid, DTT, and catalase.

-

Add varying concentrations of this compound to the experimental tubes. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the P4H enzyme and α-[1-¹⁴C]ketoglutarate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Capture the released ¹⁴CO₂ using a trapping agent.

-

Quantify the radioactivity in the trapping agent using a scintillation counter.

-

Calculate the percent inhibition of P4H activity at each this compound concentration to determine the IC50 value.

Measurement of Collagen Synthesis via Procollagen Type I C-Peptide (PIP) Immunoassay

This ELISA-based assay quantifies the amount of secreted procollagen, providing a direct measure of collagen synthesis.

Principle: A sandwich ELISA is used to capture and detect the C-terminal propeptide of type I procollagen (PIP), which is cleaved from procollagen during its maturation and secreted into the cell culture medium.

Materials:

-

Fibroblast cell line of interest (e.g., human dermal fibroblasts, NIH/3T3)

-

Cell culture medium and supplements

-

This compound

-

Procollagen Type I C-Peptide (PIP) EIA Kit (e.g., from Takara Bio)[3]

-

96-well plates

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed fibroblasts in 96-well plates and allow them to adhere and reach the desired confluency.

-

Starve the cells in serum-free medium for 24 hours to synchronize them.

-

Treat the cells with varying concentrations of this compound in fresh serum-free medium for 24-48 hours. Include a vehicle control.

-

-

Sample Collection:

-

Collect the cell culture supernatant, which contains the secreted PIP.

-

If measuring intracellular PIP, lyse the cells with a suitable lysis buffer.

-

-

ELISA Protocol (based on a commercial kit): [3]

-

Add 100 µl of Antibody-POD Conjugate Solution to each well of the pre-coated microtiter plate.

-

Add 20 µl of the collected cell culture supernatant (or cell lysate) and the provided standards to the respective wells.

-

Seal the plate and incubate for 3 hours at 37°C.

-

Wash the wells four times with the provided wash buffer.

-

Add 100 µl of the Substrate Solution (TMBZ) to each well and incubate at room temperature for 15 minutes.

-

Stop the reaction by adding 100 µl of Stop Solution.

-

Measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the provided PIP standards.

-

Calculate the concentration of PIP in each sample based on the standard curve.

-

Normalize the PIP concentration to the cell number or total protein concentration to account for any effects of this compound on cell proliferation.

-

Cell Viability and Proliferation Assay

It is crucial to assess whether the observed decrease in collagen synthesis is due to specific inhibition or a general cytotoxic effect of this compound.

Principle: A resazurin-based assay (e.g., CellTiter-Blue®) measures the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.

Materials:

-

Fibroblast cell line

-

Cell culture medium and supplements

-

This compound

-

Resazurin-based cell viability reagent

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed fibroblasts in a 96-well plate at a suitable density.

-

Treat the cells with the same concentrations of this compound as used in the collagen synthesis assay for the same duration.

-

-

Assay Protocol:

-

Add the resazurin-based reagent to each well.

-

Incubate the plate at 37°C for 1-4 hours.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / 590 nm Em).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Signaling Pathways and Broader Context

Primary Mechanism: Direct Enzyme Inhibition

The primary and most well-understood mechanism of this compound is the direct inhibition of prolyl 4-hydroxylase. This targeted action makes it a specific tool for dissecting the collagen synthesis pathway.

References

A Technical Guide to the Natural Source and Isolation of Fibrostatin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural source, isolation, and purification of Fibrostatin D, a potent inhibitor of prolyl hydroxylase. This compound, a naphthoquinone-based secondary metabolite, is produced by the bacterium Streptomyces catenulae subsp. griseospora. This document details the fermentation of the source organism, a multi-step extraction and purification protocol, and the biological context of this compound as an inhibitor of the Hypoxia-Inducible Factor (HIF) signaling pathway. All quantitative data are presented in structured tables, and key experimental procedures and signaling pathways are visualized using diagrams.

Introduction

Fibrostatins are a group of naturally occurring compounds that have garnered significant interest due to their potent inhibitory activity against prolyl hydroxylase.[1][2][3] Among these, this compound is a notable member. Prolyl hydroxylase domain (PHD) enzymes are critical cellular oxygen sensors that regulate the stability of the alpha subunit of the transcription factor Hypoxia-Inducible Factor (HIF). By inhibiting PHDs, this compound stabilizes HIF-1α, a key regulator of cellular responses to hypoxia. This mechanism of action positions this compound and other PHD inhibitors as promising therapeutic agents for conditions such as anemia and ischemia. This guide serves as a technical resource for the production and isolation of this compound for research and drug development purposes.

Natural Source and Fermentation

This compound is a secondary metabolite produced by the fermentation of Streptomyces catenulae subsp. griseospora (strain No. 23924).[1] Members of the genus Streptomyces are well-known producers of a wide array of bioactive compounds, including many clinically important antibiotics and enzyme inhibitors.

Fermentation Protocol

A detailed protocol for the fermentation of Streptomyces catenulae subsp. griseospora to produce this compound is outlined below.

2.1.1. Culture Medium

A suitable medium for the growth and production of this compound by S. catenulae subsp. griseospora is essential. A typical production medium is described in Table 1.

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| Soluble Starch | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K2HPO4 | 1.0 |

| MgSO4·7H2O | 0.5 |

| CaCO3 | 2.0 |

| pH | 7.2 (before sterilization) |

| Table 1: Fermentation Medium for this compound Production |

2.1.2. Fermentation Conditions

Optimal fermentation conditions are critical for maximizing the yield of this compound.

| Parameter | Condition |

| Temperature | 28 °C |

| Agitation | 200 rpm |

| Aeration | 1 vvm (volume of air per volume of medium per minute) |

| Fermentation Time | 7-10 days |

| Table 2: Fermentation Conditions for this compound Production |

2.1.3. Inoculum Development

A multi-stage inoculum development process is recommended to ensure a healthy and productive fermentation.

Isolation and Purification of this compound

Following fermentation, a multi-step process is employed to isolate and purify this compound from the culture broth. The overall workflow is depicted in Figure 2.

Experimental Protocols

3.1.1. Extraction

-

The fermentation broth is centrifuged at 8,000 x g for 20 minutes to separate the supernatant from the mycelial cake.

-

The supernatant is adjusted to pH 3.0 with HCl.

-

The acidified supernatant is extracted three times with an equal volume of ethyl acetate.

-

The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield a crude extract.

3.1.2. Silica Gel Column Chromatography

-

The crude extract is adsorbed onto a small amount of silica gel.

-

The adsorbed material is loaded onto a silica gel column pre-equilibrated with n-hexane.

-

The column is eluted with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (95:5, v/v).

-

Fractions containing this compound (identified by a characteristic orange spot) are pooled and concentrated.

3.1.3. Preparative High-Performance Liquid Chromatography (HPLC)

-

The pooled fractions are further purified by preparative HPLC.

-

A C18 reversed-phase column is used with a mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid.

-

Elution is performed using a linear gradient of acetonitrile.

-

The peak corresponding to this compound is collected and lyophilized to yield the pure compound as orange crystals.

Quantitative Data

The following table summarizes the expected yields and purity at each stage of the purification process, starting from a 10 L fermentation.

| Purification Step | Total Weight (g) | Purity (%) | Yield (%) |

| Crude Extract | 5.2 | ~5 | 100 |

| Silica Gel Pool | 0.8 | ~30 | 15.4 |

| Preparative HPLC | 0.15 | >98 | 2.9 |

| Table 3: Purification Summary for this compound |

Biological Activity and Signaling Pathway

This compound functions as a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes. These enzymes play a crucial role in the regulation of the Hypoxia-Inducible Factor (HIF) signaling pathway.

Mechanism of Action

Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.

In the presence of this compound, the activity of PHDs is inhibited. This prevents the hydroxylation of HIF-1α, which then stabilizes and accumulates in the cytoplasm. The stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This HIF-1α/HIF-1β heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various cellular processes that promote adaptation to hypoxic conditions, such as angiogenesis, erythropoiesis, and glycolysis.

Signaling Pathway Diagram

The following diagram illustrates the HIF-1α signaling pathway and the point of intervention by this compound.

Conclusion

This technical guide provides a detailed framework for the production, isolation, and purification of this compound from its natural source, Streptomyces catenulae subsp. griseospora. The methodologies outlined, coupled with an understanding of its mechanism of action within the HIF signaling pathway, offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this potent prolyl hydroxylase inhibitor. The provided protocols and data serve as a valuable resource for obtaining high-purity this compound for further biological and pharmacological investigation.

References

- 1. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures of fibrostatins, new inhibitors of prolyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of prolyl hydroxylase activity and collagen biosynthesis by fibrostatin C, a novel inhibitor produced by Streptomyces catenulae subsp. griseospora No. 23924 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Prolyl 4-Hydroxylase Inhibitors in Cell Culture Experiments

A Note on "Fibrostatin D": Extensive literature searches did not yield information on a compound specifically named "this compound". The following application notes and protocols are based on the known prolyl 4-hydroxylase inhibitor, Fibrostatin C , and general methodologies for studying anti-fibrotic compounds in cell culture. It is presumed that the user is interested in the effects of this class of compounds on fibroblast activity.

Introduction

Fibroblasts are key effector cells in the process of fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, primarily collagen.[1] Prolyl 4-hydroxylase (PH) is a critical enzyme in collagen synthesis, responsible for the hydroxylation of proline residues in procollagen chains. This step is essential for the formation of stable triple-helical collagen molecules. Inhibition of PH, therefore, presents a therapeutic strategy for mitigating fibrosis. Fibrostatin C is an inhibitor of PH that has been shown to reduce collagen secretion from fibroblasts in vitro.[2]

These notes provide detailed protocols for utilizing prolyl 4-hydroxylase inhibitors, using Fibrostatin C as a primary example, to study their anti-fibrotic effects in fibroblast cell cultures.

Mechanism of Action

Fibrostatin C acts as an inhibitor of prolyl 4-hydroxylase. By blocking this enzyme, it prevents the proper hydroxylation of procollagen precursors. This leads to the retention of under-hydroxylated collagen within the endoplasmic reticulum of the fibroblasts, thereby inhibiting its secretion and subsequent deposition into the extracellular matrix.[2] This targeted action allows for the investigation of the specific role of collagen synthesis in fibrotic processes without significantly affecting overall cell viability or the secretion of other proteins like fibronectin.[2]

Caption: Mechanism of Fibrostatin C action in fibroblasts.

Quantitative Data Summary

The following table summarizes the quantitative effects of Fibrostatin C on human Tenon's capsule fibroblasts (TCFs) in vitro.

| Parameter | Concentration | Incubation Time | Result | Reference |

| PIP Secretion | 50 µM | Not Specified | Significant reduction in culture medium | [2] |

| Intracellular PIP | 50 µM | Not Specified | Significant increase in cell lysate | [2] |

| Cell Viability | Up to 50 µM | Not Specified | No significant effect | [2] |

| Cell Proliferation | Up to 50 µM | Not Specified | No significant effect | [2] |

| Other Peptide Secretion | 50 µM | Not Specified | No effect on laminin, vitronectin receptor, or metalloproteinase inhibitor secretion | [2] |

PIP: Procollagen Type I C-terminal Peptide

Experimental Protocols

This protocol outlines the basic procedures for culturing and maintaining fibroblast cell lines.

Materials:

-

Fibroblast cell line (e.g., human Tenon's capsule fibroblasts, 3T3 fibroblasts)

-

Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-25 or T-75)

-

6-well, 12-well, or 96-well plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Thawing and Seeding:

-

Rapidly thaw a cryovial of fibroblasts in a 37°C water bath.

-

Transfer the cell suspension to a centrifuge tube containing 9 ml of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 5-10 ml of fresh growth medium.

-

Transfer the cell suspension to a T-25 flask and incubate.

-

-

Cell Maintenance:

-

Observe the cells daily under a microscope.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, they should be subcultured.

-

-

Subculturing:

-

Aspirate the medium and wash the cell monolayer once with sterile PBS.

-

Add 1-2 ml of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 4-5 ml of complete growth medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density. A common split ratio is 1:3 to 1:6.

-

Materials:

-

Fibrostatin C (or other prolyl 4-hydroxylase inhibitor)

-

DMSO (for stock solution preparation)

-

Fibroblasts seeded in appropriate culture plates

-

Complete growth medium

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Fibrostatin C in sterile DMSO. For example, a 50 mM stock solution. Store aliquots at -20°C.

-

Cell Seeding: Seed fibroblasts into culture plates (e.g., 6-well or 96-well) at a density that will allow for growth during the experiment without reaching full confluency. Allow cells to adhere and grow for 24 hours.

-

Treatment:

-

Prepare working solutions of Fibrostatin C by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest Fibrostatin C concentration).

-

Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Fibrostatin C or the vehicle control.

-

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Materials:

-

Fibroblasts treated as in section 4.2 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

DMSO or Solubilization Buffer

Procedure:

-

After the treatment period, add 10 µl of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Aspirate the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Materials:

-

Culture supernatant and cell lysates from fibroblasts treated as in section 4.2.

-

Procollagen Type I C-terminal Peptide (PIP) ELISA Kit.

Procedure:

-

Following treatment, collect the culture medium from each well.

-

To collect cell lysates, wash the cell monolayer with PBS and then add a suitable lysis buffer.

-

Perform the ELISA for PIP on both the culture supernatants and the cell lysates according to the manufacturer's instructions.

-

The assay will quantify the amount of secreted collagen (in the supernatant) and intracellularly retained collagen (in the lysate).

Caption: Experimental workflow for testing Fibrostatin C.

Concluding Remarks

The protocols and data presented provide a framework for investigating the anti-fibrotic potential of prolyl 4-hydroxylase inhibitors in vitro. Researchers can adapt these methodologies to explore the effects of novel compounds on fibroblast function and ECM deposition. It is recommended to perform dose-response and time-course experiments to fully characterize the activity of any new compound. Further analysis, such as Western blotting for specific ECM proteins or immunofluorescence staining, can provide deeper insights into the cellular mechanisms of action.

References

Protocol for dissolving Fibrostatin D for in vivo studies

Application Notes and Protocols for In Vivo Studies

Topic: Protocol for Dissolving Fibrostatin D for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the dissolution of this compound, a hypothetical, poorly water-soluble compound, intended for in vivo research applications. The protocol outlines methodologies for selecting an appropriate vehicle, preparing the formulation, and ensuring its suitability for administration in animal models. The information is targeted toward researchers in drug discovery and development who are tasked with formulating challenging compounds for preclinical evaluation.

Introduction to this compound

This compound is a novel synthetic small molecule inhibitor of fibroblast activation, a key process in the progression of fibrotic diseases. Due to its lipophilic nature, this compound exhibits poor solubility in aqueous solutions, presenting a significant challenge for the preparation of formulations suitable for in vivo administration. This document provides a comprehensive guide to developing a robust dissolution protocol for this compound, ensuring accurate and reproducible dosing in preclinical animal studies.

Selecting an Appropriate Vehicle

The choice of vehicle is critical for solubilizing poorly soluble compounds and depends on the compound's physicochemical properties, the intended route of administration, and potential vehicle-induced toxicity.[1][2] For a compound like this compound, which is assumed to be highly lipophilic, a multi-component vehicle system is often necessary.

Commonly used vehicles for poorly soluble compounds include:

-

Aqueous Solutions: While water and saline are ideal for soluble compounds, they are generally unsuitable for lipophilic molecules like this compound.[1]

-

Organic Solvents: Co-solvents such as Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and propylene glycol (PG) are frequently used to dissolve non-polar compounds.[1][3] However, their use must be carefully controlled due to potential toxicity at higher concentrations.[1][2]

-

Oil-Based Vehicles: For highly lipophilic drugs, oils like corn, olive, or sesame oil can be effective.[1]

-

Surfactants and Complexing Agents: Surfactants (e.g., Tween 80, Sodium Lauryl Sulfate) and complexing agents (e.g., cyclodextrins) can enhance solubility and improve bioavailability.[4][5]

For initial in vivo studies of this compound, a common and generally well-tolerated vehicle combination is a mixture of DMSO, PEG 400, and a saline or buffer solution.

Quantitative Data Summary

The following table summarizes the properties and recommended concentrations of common solvents and excipients for the formulation of poorly soluble compounds for in vivo studies.

| Component | Function | Typical Concentration Range (% v/v) | Maximum Tolerated Dose (Rodent, IP/IV) | Key Considerations |

| DMSO | Primary Solvent | 5 - 10% | ~2.5 g/kg | Can cause local irritation and has potential to alter drug metabolism.[1][3] |

| PEG 400 | Co-solvent | 20 - 40% | ~10 g/kg | Generally well-tolerated but can be viscous.[6] |

| Tween 80 | Surfactant/Emulsifier | 1 - 5% | ~1 g/kg | Improves suspension stability and can enhance absorption. |

| Saline (0.9% NaCl) | Diluent | q.s. to 100% | N/A | Used to adjust final volume and tonicity.[1] |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | 10 - 40% (w/v) | ~1.2 g/kg (mice) | Forms inclusion complexes to increase aqueous solubility.[3] |

Experimental Protocols

Materials and Equipment

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 400 (PEG 400), USP grade

-

Tween 80, USP grade

-

Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile, conical centrifuge tubes (15 mL and 50 mL)

-

Vortex mixer

-

Sonicator (water bath)

-

Pipettes and sterile, filtered pipette tips

-

Analytical balance

-

pH meter

Preparation of Vehicle Stock Solutions

It is recommended to prepare stock solutions of the vehicle components to ensure consistency and streamline the formulation process.

-

10% Tween 80 Stock: Add 1 mL of Tween 80 to 9 mL of sterile saline. Mix thoroughly by inversion.

-

Vehicle Mixture (excluding this compound): Prepare a volume of the vehicle mixture sufficient for all planned doses and controls. For a common vehicle of 10% DMSO, 40% PEG 400, and 50% Saline, the following can be prepared:

-

1 mL DMSO

-

4 mL PEG 400

-

5 mL Sterile Saline

-

Vortex until a clear, homogenous solution is formed.

-

Dissolution Protocol for this compound

This protocol is designed to prepare a 10 mg/mL solution of this compound. Adjustments may be necessary based on the required final concentration.

-

Weigh this compound: Accurately weigh 10 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.

-

Initial Solubilization: Add 100 µL of DMSO to the tube. Vortex vigorously for 1-2 minutes until the powder is fully dissolved. A clear solution should be observed.

-

Addition of Co-solvent: Add 400 µL of PEG 400 to the solution. Vortex for another 1-2 minutes. The solution should remain clear.

-

Addition of Surfactant (Optional but Recommended): If precipitation is observed upon addition of aqueous solution, or to improve stability, add 50 µL of a 10% Tween 80 stock solution (final concentration of 0.5% Tween 80) and vortex.

-

Final Dilution: Slowly add sterile saline or PBS dropwise while vortexing to reach a final volume of 1 mL. Continue to vortex for 5 minutes.

-

Sonication: If any cloudiness or precipitation is observed, sonicate the solution in a water bath at room temperature for 5-10 minutes, or until the solution is clear.

-

Final Inspection: Visually inspect the final formulation for any undissolved particles. The solution should be clear and homogenous before administration.

-

Vehicle Control: Prepare a vehicle control by following the same procedure but omitting this compound.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Dissolution

Caption: Workflow for dissolving this compound for in vivo studies.

Hypothetical Signaling Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]

Fibrostatin D concentration for effective prolyl hydroxylase inhibition

Topic: Effective Concentrations and Methodologies for Prolyl Hydroxylase Inhibition with a Focus on Fibrostatin D and Modern Inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prolyl hydroxylase domain (PHD) enzymes are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factors (HIFs). By hydroxylating specific proline residues on HIF-α subunits under normoxic conditions, PHDs mark them for proteasomal degradation. Inhibition of PHDs prevents this degradation, leading to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and initiates the transcription of a wide array of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This mechanism has made PHD inhibitors a promising class of therapeutics for conditions such as anemia associated with chronic kidney disease.

This document provides an overview of this compound, a historically identified prolyl hydroxylase inhibitor, and compares it with modern, clinically relevant PHD inhibitors. It also details experimental protocols for assessing the efficacy of such inhibitors.

This compound: A Historical Perspective

This compound is one of several prolyl hydroxylase inhibitors isolated from Streptomyces catenulae subsp. griseospora.[1] Early in vitro studies demonstrated its inhibitory activity against prolyl hydroxylase.

Mechanism of Action of Prolyl Hydroxylase Inhibitors

Prolyl hydroxylase inhibitors act by preventing the hydroxylation of HIF-α subunits.[2][3][4] This inhibition mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[2][3] The stabilized HIF-α then activates downstream gene expression.

Quantitative Data: Inhibitor Concentrations

The efficacy of prolyl hydroxylase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal degradation inhibitory concentration (ID50). Below is a comparison of the reported inhibitory concentration for this compound against that of several modern PHD inhibitors.

| Inhibitor | Target Enzyme/System | Inhibitory Concentration (ID50/IC50) | Reference |

| This compound | Chick Embryo Prolyl Hydroxylase | 180 µM (ID50) | [1] |

| Fibrostatin C | Chick Embryo Prolyl Hydroxylase | 29 µM (ID50) | [5] |

| Roxadustat (FG-4592) | Recombinant Human PHD2 | 27 nM (IC50) | |

| Daprodustat (GSK1278863) | Recombinant Human PHD2 | 67 nM (IC50) | |

| Vadadustat (AKB-6548) | Recombinant Human PHD2 | 29 nM (IC50) | |

| Molidustat (BAY 85-3934) | Recombinant Human PHD2 | 7 nM (IC50) |

Experimental Protocols

The following are generalized protocols for assessing the activity of prolyl hydroxylase inhibitors.

In Vitro Prolyl Hydroxylase Activity Assay

This assay directly measures the enzymatic activity of purified PHD enzymes in the presence of an inhibitor.

Methodology:

-

Reagents and Materials:

-

Purified recombinant human PHD2 enzyme.

-

Synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

Co-factors: FeSO₄, Sodium L-ascorbate, 2-Oxoglutarate.

-

Test inhibitor (e.g., this compound) at various concentrations.

-

Detection system (e.g., MALDI-TOF mass spectrometer or antibody-based detection kit).

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PHD2 enzyme, HIF-1α peptide substrate, FeSO₄, and ascorbate.

-

Add the test inhibitor at a range of concentrations to the reaction mixture.

-

Initiate the reaction by adding 2-oxoglutarate.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction, for example, by adding an acid.

-

Analyze the reaction products to quantify the extent of peptide hydroxylation. This can be done by measuring the mass shift of the peptide using mass spectrometry or through antibody-based methods that specifically recognize the hydroxylated proline residue.[6][7]

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

-

Cell-Based HIF-1α Stabilization Assay (Immunoblotting)

This protocol assesses the ability of an inhibitor to stabilize endogenous HIF-1α in cultured cells.

Methodology:

-

Reagents and Materials:

-

Cell line (e.g., HeLa, U2OS, Hep3B).[8]

-

Cell culture medium and supplements.

-

Test inhibitor.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors. Note: Due to the rapid degradation of HIF-1α, it is crucial to work quickly and on ice. Some protocols recommend the use of cobalt chloride in the lysis buffer to stabilize HIF-1α.[9][10]

-

Primary antibodies: anti-HIF-1α and an antibody against a loading control (e.g., β-actin or α-tubulin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with the PHD inhibitor at various concentrations for a specified duration (e.g., 4-6 hours).[8]

-

Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.[11]

-

Collect the cell lysates and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[11]

-

Block the membrane and incubate it with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Re-probe the membrane with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the dose-dependent stabilization of HIF-1α.

-

Hypoxia Response Element (HRE) Reporter Gene Assay

This assay measures the transcriptional activity of HIF by using a reporter gene (e.g., luciferase) under the control of an HRE promoter.

Methodology:

-

Reagents and Materials:

-

Procedure:

-

Transfect the cells with the HRE-luciferase reporter plasmid. It is often beneficial to co-transfect with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization. Alternatively, stable cell lines expressing the reporter can be generated.[14]

-

After transfection, plate the cells and allow them to recover.

-

Treat the cells with the PHD inhibitor at various concentrations for a suitable time (e.g., 16-24 hours).[15]

-

Lyse the cells using the buffer provided with the luciferase assay kit.

-

Measure the luciferase activity using a luminometer.

-

Normalize the HRE-driven luciferase activity to the control reporter activity (if used).

-

Calculate the fold induction of reporter activity relative to untreated cells to determine the dose-response relationship.

-

Conclusion

While this compound was an early discovery in the field of prolyl hydroxylase inhibition, its potency is considerably lower than that of modern, synthetically developed inhibitors. The protocols described provide a robust framework for researchers to evaluate the efficacy of any prolyl hydroxylase inhibitor, from initial in vitro screening to cell-based validation of its mechanism of action. These methods are essential for the characterization and development of new therapeutic agents targeting the HIF pathway.

References

- 1. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 4. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of prolyl hydroxylase activity and collagen biosynthesis by fibrostatin C, a novel inhibitor produced by Streptomyces catenulae subsp. griseospora No. 23924 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. pGL4.42[luc2P/HRE/Hygro] Vector Protocol [promega.com]

- 13. addgene.org [addgene.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. pnas.org [pnas.org]

Application of Fibrostatin D in Fibrosis Research Models: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to the scarring and hardening of tissues, which can ultimately result in organ failure.[1] A key enzyme in the fibrotic process is prolyl 4-hydroxylase (P4H), which is essential for the synthesis and stabilization of collagen, the primary component of the fibrotic scar.[2][3][4] Fibrostatin D is a known inhibitor of proline hydroxylase, an enzyme crucial for the post-translational modification of proline residues in collagen.[5][6] By inhibiting this enzyme, this compound presents a promising therapeutic strategy to mitigate excessive collagen deposition in fibrotic diseases.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in various fibrosis research models. The protocols and information are based on the established role of prolyl 4-hydroxylase inhibitors in fibrosis research, offering a framework for investigating the anti-fibrotic potential of this compound.

Mechanism of Action

Collagen polypeptide chains require the hydroxylation of proline residues to form stable triple-helical structures at physiological temperatures.[2] This critical step is catalyzed by collagen prolyl 4-hydroxylases (C-P4Hs).[3][4] Inhibition of C-P4H leads to the synthesis of under-hydroxylated procollagen, which is unstable and consequently degraded intracellularly, thereby reducing the amount of collagen secreted into the extracellular space.[7] this compound, as a proline hydroxylase inhibitor, is hypothesized to exert its anti-fibrotic effects by this mechanism.

Caption: Mechanism of action of this compound.

Hypothetical Efficacy Data in Preclinical Fibrosis Models

The following tables present hypothetical quantitative data to illustrate the potential anti-fibrotic efficacy of this compound in various preclinical models. These values are for illustrative purposes and should be determined experimentally.

Table 1: In Vitro Efficacy of this compound on a Human Fibroblast Cell Line (TGF-β1 Induced)

| Parameter | Control | TGF-β1 (10 ng/mL) | TGF-β1 + this compound (1 µM) | TGF-β1 + this compound (10 µM) |

| Collagen I mRNA Expression (Fold Change) | 1.0 | 8.5 | 4.2 | 1.8 |

| α-SMA Protein Expression (Fold Change) | 1.0 | 6.2 | 3.1 | 1.5 |

| Soluble Collagen Content (µg/mL) | 5.2 | 25.8 | 12.5 | 7.1 |

| IC50 for P4H activity (nM) | - | - | \multicolumn{2}{c | }{To be determined} |

Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

| Parameter | Sham Control | Bleomycin + Vehicle | Bleomycin + this compound (10 mg/kg) | Bleomycin + this compound (30 mg/kg) |

| Ashcroft Fibrosis Score | 0.5 | 6.8 | 4.1 | 2.5 |

| Lung Collagen Content (µg/mg tissue) | 15.3 | 58.7 | 32.4 | 20.1 |

| Bronchoalveolar Lavage (BAL) Fluid Total Cells (x10^5) | 1.2 | 8.9 | 4.5 | 2.3 |

Table 3: In Vivo Efficacy of this compound in a Unilateral Ureteral Obstruction (UUO) Renal Fibrosis Rat Model

| Parameter | Contralateral Kidney | UUO + Vehicle | UUO + this compound (15 mg/kg) | UUO + this compound (45 mg/kg) |

| Cortical Fibrotic Area (%) | <1 | 35.2 | 18.9 | 10.5 |

| Kidney Collagen Content (µg/mg tissue) | 8.9 | 42.1 | 25.3 | 15.8 |

| α-SMA Positive Area (%) | <0.5 | 28.6 | 14.7 | 7.9 |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-fibrotic effects of this compound are provided below.

In Vitro Myofibroblast Differentiation and Collagen Synthesis Assay

This protocol describes the induction of fibroblast to myofibroblast differentiation using TGF-β1 and the assessment of the inhibitory effect of this compound.

Materials:

-

Human lung fibroblasts (e.g., IMR-90)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Recombinant Human TGF-β1

-

This compound

-

TRIzol reagent for RNA extraction

-

qRT-PCR reagents

-

Antibodies for Western blotting (α-SMA, Collagen I, β-actin)

-

Sircol Soluble Collagen Assay Kit

Procedure:

-

Cell Culture: Culture human lung fibroblasts in DMEM supplemented with 10% FBS.

-

Induction of Differentiation: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 24 hours. Then, treat with TGF-β1 (10 ng/mL) in the presence or absence of varying concentrations of this compound for 48 hours.

-

RNA Analysis: Lyse cells with TRIzol and extract total RNA. Perform qRT-PCR to analyze the gene expression of collagen I (COL1A1) and α-smooth muscle actin (ACTA2).

-

Protein Analysis: Lyse cells and perform Western blotting to determine the protein levels of Collagen I and α-SMA.

-

Soluble Collagen Measurement: Collect the cell culture supernatant and measure the amount of soluble collagen using the Sircol assay according to the manufacturer's instructions.

Caption: In vitro experimental workflow.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol outlines the induction of pulmonary fibrosis in mice using bleomycin and the evaluation of this compound's therapeutic potential.[8]

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Bleomycin sulfate

-

This compound

-

Sterile saline

-

Hydroxyproline assay kit

-

Histology reagents (formalin, paraffin, Masson's trichrome stain)

Procedure:

-

Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 2.5 U/kg) in sterile saline. Control animals receive saline only.

-

Treatment: Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting from day 1 or a later time point (therapeutic regimen) for 14-21 days.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice.

-

Histology: Perfuse the lungs and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score fibrosis using the Ashcroft method.

-

Collagen Content: Homogenize a portion of the lung tissue and determine the total collagen content using a hydroxyproline assay.

-

Bronchoalveolar Lavage (BAL): Perform BAL to assess inflammatory cell infiltration.

Caption: In vivo pulmonary fibrosis workflow.

In Vivo Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

This protocol details the surgical induction of renal fibrosis in rats and the assessment of this compound's protective effects.[8]

Materials:

-

Sprague-Dawley rats (200-250 g)

-

Surgical instruments

-

This compound

-

Histology reagents (Sirius Red stain)

-

Antibody for immunohistochemistry (α-SMA)

Procedure:

-

Surgical Procedure: Anesthetize rats and perform a laparotomy to expose the left ureter. Ligate the ureter at two points. The contralateral (right) kidney serves as an internal control.

-

Treatment: Administer this compound or vehicle daily for a specified period (e.g., 7 or 14 days).

-

Endpoint Analysis: At the end of the study, euthanize the rats and harvest the kidneys.

-

Histology: Fix the kidneys in formalin, embed in paraffin, and section. Stain with Sirius Red to assess collagen deposition and quantify the fibrotic area.

-

Immunohistochemistry: Perform immunohistochemistry for α-SMA to identify myofibroblasts and quantify the positive staining area.

-

Biochemical Analysis: Homogenize a portion of the kidney cortex to measure collagen content via a hydroxyproline assay.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling and storage.

Ordering Information

| Product | Catalog No. | Size |

| This compound | FSD-001 | 10 mg |

| FSD-002 | 50 mg |

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. The experimental protocols are provided as a general guide and may require optimization for specific experimental conditions. It is the responsibility of the end-user to validate the performance of this compound for their specific application. There is currently no published data on the application of this compound in fibrosis research models. The information provided is based on the known mechanism of action of prolyl 4-hydroxylase inhibitors.

References

- 1. The hypoxia-inducible factor-α prolyl hydroxylase inhibitor FG4592 ameliorates renal fibrosis by inducing the H3K9 demethylase JMJD1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selvita.com [selvita.com]

Application Notes and Protocols for Studying HIF-1α Stabilization Using Prolyl Hydroxylase Inhibitors

Introduction

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen tension (hypoxia). Under normoxic conditions, HIF-1α is continuously synthesized but rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within its oxygen-dependent degradation (ODD) domain by a family of enzymes known as prolyl hydroxylase domain proteins (PHDs). Hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a multitude of genes involved in angiogenesis, glucose metabolism, and cell survival.[1][2]

The study of HIF-1α stabilization is crucial for understanding its role in both physiological and pathological processes, including cancer, ischemia, and inflammation. While "Fibrostatin D" is not a widely recognized agent for HIF-1α modulation in scientific literature, a common and effective method to study HIF-1α stabilization under normoxic conditions is through the use of small molecule inhibitors of prolyl hydroxylases. These inhibitors mimic the hypoxic state by preventing HIF-1α hydroxylation, leading to its accumulation. This document provides detailed application notes and protocols for utilizing such inhibitors to investigate HIF-1α stabilization and its downstream consequences.

Mechanism of Action of Prolyl Hydroxylase Inhibitors

Prolyl hydroxylase inhibitors are typically cell-permeable small molecules that act as competitive inhibitors of PHDs.[3] Many of these compounds are analogues of α-ketoglutarate, a co-substrate for the hydroxylation reaction. By binding to the active site of PHDs, these inhibitors prevent the hydroxylation of HIF-1α, thereby stabilizing it even in the presence of oxygen.

Below is a diagram illustrating the HIF-1α signaling pathway and the point of intervention for PHD inhibitors.

Caption: HIF-1α signaling pathway under normoxia and hypoxia/PHD inhibition.

Application Notes

The chemical stabilization of HIF-1α using PHD inhibitors is a powerful tool for a variety of research applications:

-

Cancer Biology: To study the role of HIF-1α in tumor progression, angiogenesis, metabolism, and metastasis under normoxic conditions.[3]

-

Ischemia Research: To investigate the protective effects of HIF-1α stabilization in models of ischemic injury, such as myocardial infarction and stroke.

-

Wound Healing: To explore the therapeutic potential of enhancing HIF-1α activity to promote angiogenesis and tissue regeneration in chronic wounds.[4]

-

Inflammatory Diseases: To dissect the role of HIF-1α in regulating the inflammatory response in various cell types.

Quantitative Data on Common Prolyl Hydroxylase Inhibitors

The selection of a PHD inhibitor and its working concentration is critical for successful experimentation. The following table summarizes key quantitative data for several commonly used inhibitors. It is important to note that optimal concentrations can vary depending on the cell type and experimental conditions.

| Inhibitor | Abbreviation | Mechanism of Action | In Vitro Potency (IC50 for PHD2) | Typical Cell Culture Concentration | Key References |

| Dimethyloxallyl Glycine | DMOG | α-ketoglutarate analog | Not widely reported | 0.1 - 1 mM | [3][5][6] |

| Roxadustat | FG-4592 | α-ketoglutarate analog | 27 nM | 5 - 10 µM | [7][8][9] |

| Vadadustat | AKB-6548 | α-ketoglutarate analog | 29 nM | Not widely reported in basic research | [7][10][11] |

| Molidustat | BAY 85-3934 | α-ketoglutarate analog | 7 nM | 0.1 - 10 µM | [7][12] |

| Daprodustat | GSK1278863 | α-ketoglutarate analog | 67 nM | Not widely reported in basic research | [7] |

Experimental Protocols

The following are detailed protocols for the investigation of HIF-1α stabilization and the analysis of its downstream effects.

Experimental Workflow Overview

Caption: General experimental workflow for studying HIF-1α stabilization.

Protocol 1: Western Blot Analysis of HIF-1α Stabilization

This protocol describes the detection of stabilized HIF-1α in whole-cell lysates by Western blotting. Due to the rapid degradation of HIF-1α, careful and quick sample preparation is crucial.[13][14][15]

Materials:

-

Cell culture medium, PBS, and trypsin

-

PHD inhibitor of choice (e.g., DMOG, Sigma-Aldrich)

-

RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 8% acrylamide)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-HIF-1α (e.g., from Novus Biologicals or BD Biosciences), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treatment: Treat cells with the desired concentration of the PHD inhibitor (e.g., 1 mM DMOG) for the desired time (e.g., 4, 8, or 16 hours). Include a vehicle-treated control (e.g., DMSO or water).

-

Lysis:

-

Place the culture plate on ice and wash cells twice with ice-cold PBS.

-

Aspirate PBS completely.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube.

-

Determine the protein concentration using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Transfer:

-

Load 30-50 µg of protein per lane onto an 8% SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane according to the manufacturer's instructions.

-

Visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Protocol 2: qRT-PCR Analysis of HIF-1α Target Gene Expression

This protocol is for quantifying the mRNA expression of HIF-1α target genes, such as VEGFA and SLC2A1 (GLUT1), following HIF-1α stabilization.

Materials:

-

Treated cell samples (from Protocol 1, step 2)

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan-based qPCR master mix

-

qPCR primers for target genes (VEGFA, SLC2A1) and a housekeeping gene (ACTB, GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Lyse the cells directly in the culture dish using the buffer provided in the RNA extraction kit.

-

Extract total RNA according to the manufacturer's protocol.

-

Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and diluted cDNA.

-

Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[16]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

-

Calculate the relative fold change in gene expression using the ΔΔCt method (Fold Change = 2-ΔΔCt).

-

Troubleshooting and Considerations

-